

Application Notes and Protocols for Quantitative PCR analysis of Human LRP8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LP8

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Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and cell signaling.^[1] It is a key receptor in the Reelin signaling pathway, which is essential for correct neuronal migration and the formation of cortical layers during brain development.^{[1][2]} Dysregulation of the LRP8-mediated signaling has been implicated in various neurological and disease states. Accurate and reliable quantification of LRP8 gene expression is therefore critical for research in neurobiology, oncology, and drug development.

These application notes provide a comprehensive guide for the quantitative analysis of human LRP8 gene expression using SYBR Green-based quantitative Polymerase Chain Reaction (qPCR). Included are validated primer sequences, detailed experimental protocols, and a description of the LRP8 signaling pathway.

Quantitative PCR Primers for Human LRP8

A commercially available and validated primer pair for the quantification of human LRP8 mRNA is provided below. These primers have been cited in peer-reviewed research, demonstrating their utility in gene expression analysis.^[3]

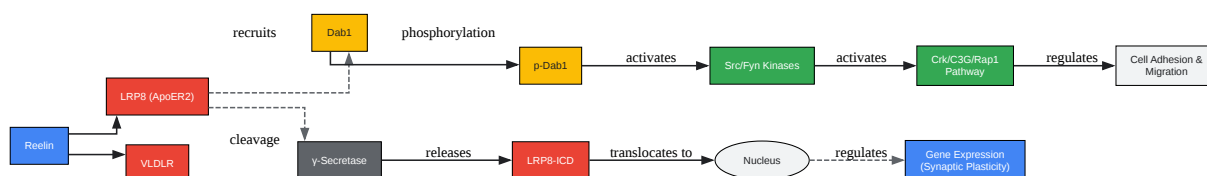
Parameter	Sequence (5' - 3')
Forward Primer	GAAGCGGAACCTATTCACGCCTC
Reverse Primer	ATGAGGACCTCCTGCTCTTTTCG
Target Gene	Human LRP8 (ApoER2)
NCBI Accession No.	NM_004631
Locus ID	7804

Table 1: Validated qPCR primer sequences for human LRP8.

LRP8 Signaling Pathway

LRP8 is a central component of the Reelin signaling pathway. The binding of the extracellular ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) initiates a cascade of intracellular events.^{[1][2]} A key early event is the phosphorylation of the intracellular adapter protein Dab1, which is recruited to the cytoplasmic tail of LRP8.^[1] Phosphorylated Dab1 then serves as a scaffold for the recruitment and activation of downstream signaling molecules, including Src family kinases (Src/Fyn).^{[2][4]} This leads to the activation of various downstream pathways, such as the Crk/C3G/Rap1 pathway, which influences cell adhesion and migration.^[2]

Recent studies have also revealed a synapse-to-nucleus signaling pathway initiated by Reelin binding to LRP8. This process involves the γ -secretase-dependent cleavage of the LRP8 intracellular domain (ICD). The released LRP8-ICD then translocates to the nucleus, where it participates in the regulation of gene expression related to synaptic plasticity and memory formation.^[5]



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LRP8 Signaling Pathway Diagram.

Experimental Protocol: SYBR Green qPCR for Human LRP8

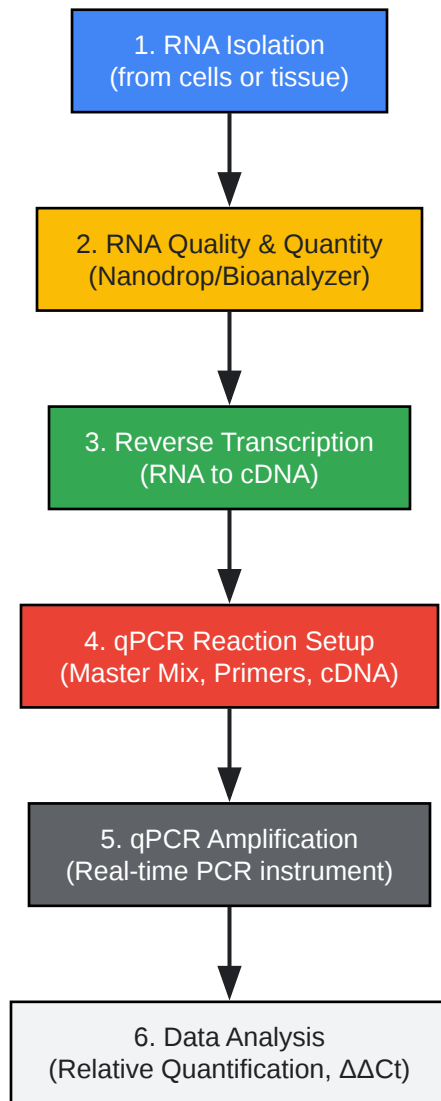
This protocol outlines the steps for quantifying human LRP8 mRNA levels from total RNA using a two-step SYBR Green-based qPCR method.

Materials

- RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)
- Reverse Transcription Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
- SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)[3]
- Nuclease-free water
- Human LRP8 Primers: (See Table 1)
- Reference Gene Primers: (e.g., GAPDH, ACTB)
- qPCR instrument: (e.g., ABI 7900HT)[3]

- Nuclease-free tubes and plates

Experimental Workflow



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Experimental Workflow for qPCR.

Methodology

1. RNA Isolation and Quantification:

- Isolate total RNA from your cell or tissue samples according to the manufacturer's protocol of your chosen RNA isolation kit.

- Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
- Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis):

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
- Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.
- Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

3. qPCR Reaction Setup:

- Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine the following components:

Component	Volume	Final Concentration
2x SYBR Green qPCR Master Mix	10 µL	1x
Forward Primer (10 µM)	0.8 µL	400 nM
Reverse Primer (10 µM)	0.8 µL	400 nM
Diluted cDNA	2 µL	-
Nuclease-free water	6.4 µL	-
Total Volume	20 µL	

Table 2: qPCR Reaction Mix.

- Controls:

- No Template Control (NTC): Replace cDNA with nuclease-free water to detect contamination.
- -RT Control: Use the product from the no-reverse transcriptase reaction to detect genomic DNA contamination.
- Run all samples and controls in triplicate.

4. qPCR Cycling Conditions:

- Perform the qPCR using the following cycling conditions, which are based on manufacturer recommendations for the OriGene primer pair[3]:

Step	Temperature	Time	Cycles
UDG Activation	50°C	2 min	1
Polymerase Activation	95°C	10 min	1
Denaturation	95°C	15 sec	40
Annealing/Extension	60°C	1 min	
Melt Curve Analysis	60-95°C	Incremental	1

Table 3: qPCR Cycling Parameters.

5. Data Analysis:

- Analyze the qPCR data using the software provided with your instrument.
- Determine the cycle threshold (Ct) for each reaction.
- Perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a specific product.
- Calculate the relative expression of LRP8 using the comparative Ct ($\Delta\Delta C_t$) method, normalizing to a stably expressed reference gene (e.g., GAPDH or ACTB).

Conclusion

This document provides a detailed guide for the quantitative analysis of human LRP8 gene expression. The provided primer sequences and protocol offer a reliable method for researchers to investigate the role of LRP8 in various biological and pathological processes. Adherence to good laboratory practices for qPCR, including proper controls and data analysis, is essential for obtaining accurate and reproducible results.

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